molecular formula C11H16O B1581372 2-Isopropyl-1-methoxy-4-methylbenzene CAS No. 31574-44-4

2-Isopropyl-1-methoxy-4-methylbenzene

Cat. No. B1581372
CAS RN: 31574-44-4
M. Wt: 164.24 g/mol
InChI Key: CVUAHQAQHICPSF-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methoxy-4-methylbenzene is a chemical compound with the molecular formula C11H16O . It is a white solid or colorless liquid .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-1-methoxy-4-methylbenzene consists of a benzene ring substituted with isopropyl, methoxy, and methyl groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .


Physical And Chemical Properties Analysis

2-Isopropyl-1-methoxy-4-methylbenzene has a molecular weight of 164.25 . It is a white solid or colorless liquid at room temperature . It is insoluble in water but soluble in oils . Its boiling point is around 216°C .

Scientific Research Applications

Oxidation Studies

A study by Zawadiak et al. (2003) investigated the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene with oxygen in the liquid phase. This research is crucial for understanding the chemical behavior and potential applications of 2-Isopropyl-1-methoxy-4-methylbenzene in oxidation reactions, including its use in synthesizing hydroperoxides (Zawadiak et al., 2003).

Pyrolysis for Biomass Proxy

Vane and Abbott (1999) explored methoxyphenols as proxies for terrestrial biomass in understanding the chemical changes in lignin during hydrothermal alteration. This study highlights the role of compounds like 2-Isopropyl-1-methoxy-4-methylbenzene in environmental and geological research, particularly in analyzing biomass and its transformation processes (Vane & Abbott, 1999).

Molecular Modeling in Drug Research

Palsaniya et al. (2021) conducted a molecular modeling-based investigation to study the effect of positional isomerism on alcohol-based drugs against SARS-Cov-2. This research demonstrates the potential application of 2-Isopropyl-1-methoxy-4-methylbenzene in pharmaceutical research, particularly in the design and evaluation of antiviral drugs (Palsaniya et al., 2021).

Thermodynamic Properties

Nesterova et al. (1985) studied the molar enthalpies of formation of isopropylchlorobenzenes, providing valuable data on the thermodynamic properties of similar compounds, including 2-Isopropyl-1-methoxy-4-methylbenzene. Such data are essential for chemical engineering and process design (Nesterova et al., 1985).

Catalysis Research

Tanaka et al. (1978) explored the hydrogenation and dehydrogenation of 4-Isopropenyl-1-methylcyclohexene, catalyzed by various oxides. Their findings provide insights into the catalytic behavior of related compounds like 2-Isopropyl-1-methoxy-4-methylbenzene, which is crucial for developing new catalytic processes in the chemical industry (Tanaka et al., 1978).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methoxy-4-methyl-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUAHQAQHICPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052001
Record name 1-Methoxy-4-methyl-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1-methoxy-4-methylbenzene

CAS RN

31574-44-4
Record name 2-Isopropyl-1-methoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31574-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031574444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methoxy-4-methyl-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-methylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENE, 1-METHOXY-4-METHYL-2-(1-METHYLETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967E4VC54K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,*, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S. …
A Onaran, M Yilar, S Belguzar, Y Bayan, H Aksit - 2014 - openaccess.ahievran.edu.tr
The chemical composition of the essential oils obtained from the aerial parts of Thymus fallax, Origanum vulgare and Mentha dumetorum was analyzed by gas chromatography-mass …
Number of citations: 17 openaccess.ahievran.edu.tr
AK Jan, A Khan, U Farooq, N Rehman, M Tariq… - Chemistry of Natural …, 2018 - Springer
… GC-MS data reveal that the oil contains 2-hydroxy-1-octadecanoic acid (16.14%), hexadecanoic acid (6.63%), 5-methyl-3-heptanone (5.68%), 2-isopropyl-1-methoxy-4-methylbenzene (…
Number of citations: 2 link.springer.com
GY Chen, Y Yuan, KH Ai - Yao xue xue bao= Acta Pharmaceutica …, 2001 - europepmc.org
… The main constituents are o-cymene, carvacrol, caryophyllene, 2-isopropyl-1-methoxy-4-methylbenzene and gamma-terpene. …
Number of citations: 7 europepmc.org
AK Jan, SW Khan, NM Khan, H Sher… - Chemistry of Natural …, 2020 - Springer
… of the essential oil showed that the major constituents of the essential oil are thymol, β-bisabolene, cymene, carvacrol acetate, γ-terpinene, and 2-isopropyl-1-methoxy-4-methylbenzene …
Number of citations: 2 link.springer.com
T Ohira, BJ Park, Y Kurosumi, Y Miyazaki - Journal of wood science, 2009 - Springer
… Some of the minor identified compounds in the present wood, such as 1methylene-1H-indene, naphthalene,2-isopropyl-1-methoxy4-methylbenzene, 1,3-di-isopropyl-5-methylbenzene,…
Number of citations: 30 link.springer.com
YI Zonghui, CAO Jiangping, WEI Juanjuan… - Medicinal …, 2016 - search.ebscohost.com
[Objective] To extract essential oil from the leaves of thyme (Thymus Vulgaris).[Methods] Microwave-assisted hydnxlistillation was used as an effective method in extraction of thyme …
Number of citations: 1 search.ebscohost.com
B Chen, XY Wei, ZM Zong, ZS Yang, Y Qing, C Liu - Applied energy, 2011 - Elsevier
Dehydrated Xilinhaote lignite (XL) and Huolinguole lignite (HL) were depolymerized in supercritical methanol at 310C and the resulting soluble reaction mixtures were analyzed with GC…
Number of citations: 92 www.sciencedirect.com
MR Loizzo, F Menichini, F Conforti, R Tundis, M Bonesi… - Food Chemistry, 2009 - Elsevier
… The most abundant components were thymol (24.7%), carvacrol (17.6%), γ-terpinene (12.6%), p-cymene (8.7%), 2-isopropyl-1-methoxy-4-methylbenzene (7.9%) and α-terpinene (2.5%)…
Number of citations: 213 www.sciencedirect.com
D Naviglio, L Le Grottaglie, M Vitulano… - Natural Product …, 2015 - journals.sagepub.com
Essential oils from Rosmarinus officinalis, Salvia officinalis, Thymus vulgaris, Melissa officinalis and Mentha spicata growing wild in the “Piana del Sele” (Salerno, Southern Italy) have …
Number of citations: 5 journals.sagepub.com

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